4-(Benzyloxy)benzene-1,2-diamine
Overview
Description
4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .Scientific Research Applications
Synthesis of N-arylbenzene-1,2-diamines
The compound “4-(Benzyloxy)benzene-1,2-diamine” plays a crucial role in the selective synthesis of N-arylbenzene-1,2-diamines . The process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid, which leads to N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Synthesis of 1-arylbenzimidazoles
Another significant application of “4-(Benzyloxy)benzene-1,2-diamine” is in the synthesis of 1-arylbenzimidazoles . This process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid, which results in 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
Development of PDGFR Inhibitors
Compounds with a 1-phenyl-1H-benzimidazole skeleton, which can be synthesized using “4-(Benzyloxy)benzene-1,2-diamine”, have been studied for their potential as platelet-derived growth factor receptor (PDGFR) inhibitors .
Development of COX Inhibitors
These 1-phenyl-1H-benzimidazole compounds have also been studied for their potential as cyclooxygenase (COX) inhibitors .
Development of Phosphodiesterase 10A Inhibitors
Research has also been conducted into the potential of these 1-phenyl-1H-benzimidazole compounds as phosphodiesterase 10A inhibitors .
Use in Optoelectronic Materials
1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), an important electronic material for OLED applications, can be synthesized using N-Aryl-1,2-phenylenediamines, which can be derived from "4-(Benzyloxy)benzene-1,2-diamine" .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their applications as inhibitors of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a .
Mode of Action
The mode of action of 4-(Benzyloxy)benzene-1,2-diamine involves a solvent-controllable photoreaction . When 4-methoxyazobenzenes are irradiated in DMF containing 0.5 M hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product .
Biochemical Pathways
It’s known that n-aryl-1,2-phenylenediamines, which are structurally similar, are important for synthesizing various benzimidazole derivatives .
Pharmacokinetics
It is also predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The compound’s photoreaction results in the production of n2-aryl-4-methoxybenzene-1,2-diamines .
Action Environment
The action of 4-(Benzyloxy)benzene-1,2-diamine is influenced by the solvent environment. For instance, the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine | |
CAS RN |
41927-17-7 | |
Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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